molecular formula C14H19NO2 B183884 tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 123387-53-1

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B183884
CAS No.: 123387-53-1
M. Wt: 233.31 g/mol
InChI Key: GVSRWAIRQCMAHG-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoline core with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a synthetic intermediate. Spectroscopic data from includes $^{13}\text{C}$ NMR signals at δ 28.5 (tert-butyl CH$3$), 79.7 (C-O), and 154.9 ppm (C=O), consistent with the Boc-protected structure . The compound’s molecular formula is $\text{C}{14}\text{H}{19}\text{NO}2$, and it serves as a precursor for diverse derivatives through functionalization at positions 3, 4, 6, or 7 of the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate typically involves the annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are of significant interest due to their biological activity and potential therapeutic applications.

Scientific Research Applications

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antitumor and antibacterial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of tumor growth and antibacterial activity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • tert-Butyl 3-fluoro-6-iodo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2j): Synthesis: Fluorination via electrophilic substitution, yielding a white solid (45%) with m.p. 113–117°C. Spectroscopy: $^{19}\text{F}$-NMR δ −198.84 ppm; $^{13}\text{C}$-NMR shows C-F coupling ($^1J_{CF} = 190.9\ \text{Hz}$) . Application: Intermediate for asymmetric transfer hydrogenation (ATH) to access enantioenriched diols (e.g., 3a, 93% yield, dr = 98:2) .
  • tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h): Synthesis: Chloro-fluoro derivative with 67% yield; m.p. 101–105°C .

Alkoxy and Hydroxy Derivatives

  • tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate: Properties: LogP = 3.45, polar surface area = 38.8 Ų, indicating moderate hydrophobicity . Synthesis: Methoxylation at position 6 via nucleophilic substitution .
  • tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: Application: Key intermediate for opioid receptor modulators (e.g., 5 and 6 in ) .

Carbonyl-Containing Derivatives

  • tert-Butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate (1d-CHO): Synthesis: Palladium-catalyzed coupling (66% yield); $^{1}\text{H}$-NMR δ 9.82 ppm (aldehyde proton) . Application: Precursor for allylic amination reactions (e.g., 3j, 94% yield, ee = 92%) .

Aryl/Alkyl-Substituted Derivatives

  • Structure: Incorporates a rigid phenylethynyl group for enhanced π-stacking in bioactive molecules .
  • tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: Properties: Molecular weight 247.33 g/mol; methyl substitution alters steric bulk .

Physicochemical and Spectroscopic Comparison

Compound Substituents Physical State Melting Point (°C) Key Spectral Data Reference
Parent compound None Oil N/A $^{13}\text{C}$-NMR δ 154.9 (C=O)
2j (3-fluoro-6-iodo-4-oxo) 3-F, 6-I, 4-O White solid 113–117 $^{19}\text{F}$-NMR δ −198.84; HRMS m/z 392.0153
3a (cis-3-fluoro-4-hydroxy) 3-F, 4-OH Beige solid 142–144 dr = 98:2; SFC ee > 90%
1d-CHO (6-(3-oxopropyl)) 6-CHO Yellow oil N/A $^{1}\text{H}$-NMR δ 9.82 (CHO); HRMS m/z 382.2003
3j (S)-6-(pyrrolidinyl-pentenyl) 6-pyrrolidinyl-pentenyl Yellow oil N/A [α]$D^{28}$ −2.0 (CHCl$3$); ee = 92%
6-methoxy derivative 6-OCH$_3$ N/A N/A LogP = 3.45; SMILES: COC1=CC=C2C(CCCN2C(OC(C)(C)C)=O)=C1

Biological Activity

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core that is known for its diverse biological properties. The presence of the tert-butyl ester group enhances its solubility and stability, which may influence its reactivity and biological interactions.

The primary mechanism of action for this compound involves the inhibition of Monoamine Oxidase (MAO) . This enzyme is crucial for the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and cognitive function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines. For instance, certain analogs have been tested against breast and lung cancer cells, revealing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest effectiveness against specific bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy : A study conducted on the effects of this compound on human cancer cell lines showed a dose-dependent inhibition of cell growth. The IC50 values varied across different cell lines, highlighting the compound's selective cytotoxicity.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)20
    HeLa (Cervical)25
  • Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential mechanism by which it exerts its antitumor effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

CompoundActivity TypeNotable Effects
Tert-butyl 4-amino-3,4-dihydroquinolineAntimicrobialEffective against Gram-positive bacteria
Tert-butyl 8-formyl-3,4-dihydroquinolineAntitumorInduces apoptosis in cancer cells
Tert-butyl 3-methyl-3,4-dihydroquinolineNeuroprotectiveInhibits MAO activity

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRWAIRQCMAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442802
Record name tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-53-1
Record name 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

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